molecular formula C13H22N4O2 B15121096 N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide

N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B15121096
M. Wt: 266.34 g/mol
InChI Key: OIGAUZKVTSGFAO-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidine-3-carboxamide core functionalized with a tert-butyl group at the nitrogen atom and a 5-methyl-1,2,4-oxadiazole moiety linked via a methylene bridge. The pyrrolidine ring confers conformational rigidity, which may enhance target binding specificity, while the oxadiazole group acts as a bioisostere for ester or amide functionalities, improving metabolic stability .

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C13H22N4O2/c1-9-14-11(16-19-9)8-17-6-5-10(7-17)12(18)15-13(2,3)4/h10H,5-8H2,1-4H3,(H,15,18)

InChI Key

OIGAUZKVTSGFAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN2CCC(C2)C(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a hydrazide with an acyl chloride in the presence of a base can yield the desired oxadiazole ring.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable pyrrolidine derivative with the oxadiazole intermediate.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or related reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide has found applications in several scientific research areas:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Heterocyclic Variations

  • Compound 39 (3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide):

    • Core Structure : Pyrrole-2-carboxamide vs. pyrrolidine-3-carboxamide in the target compound. The saturated pyrrolidine in the target may offer greater conformational flexibility compared to the aromatic pyrrole in Compound 39, influencing binding kinetics .
    • Substituents : The trifluoromethylpyridinyl group in Compound 39 introduces strong electron-withdrawing effects and enhanced lipophilicity, whereas the tert-butyl group in the target compound provides steric bulk and hydrophobic interactions.
  • Compounds (e.g., 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide): Core Structure: Benzamide vs. pyrrolidine-carboxamide. Benzamide derivatives may exhibit planar geometry, favoring interactions with flat binding pockets, while the pyrrolidine core could enable three-dimensional binding in enzymes or receptors . Functional Groups: Methylthio (-SCH3) linkages in compounds vs. methylene (-CH2-) bridges in the target compound. Thioether groups may reduce metabolic stability compared to the oxadiazole-methyl linkage .

Physicochemical Properties

Property Target Compound Compound 39 Compound 1
Molecular Weight ~350–400 (estimated) 394.1 ~400–450 (estimated)
Key Substituents tert-butyl, oxadiazole trifluoromethylpyridinyl nitro, methylthio-oxadiazole
Solubility Moderate (carboxamide H-bonding) Low (aromatic trifluoromethyl group) Low (nitro group increases polarity but methylthio reduces solubility)
Synthetic Yield Not reported 15% Not reported
Purity Not reported 98.36% Not reported

Therapeutic Implications

  • Compounds: Designed for cancer, viral infections, and thrombosis. Nitro and cyano substituents may enhance binding to enzymes like PARP or viral proteases .
  • Target Compound : The tert-butyl group aligns with motifs in kinase inhibitors (e.g., ibrutinib), suggesting possible applications in oncology. The oxadiazole moiety may confer resistance to hydrolysis, improving oral bioavailability compared to ester-containing analogs .

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